Cas no 2171727-70-9 (2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid)

2-Cyclobutyl-2-{3-[2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy]propanamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a cyclobutyl group, enhancing conformational rigidity, while the Fmoc-protected amine ensures compatibility with solid-phase peptide synthesis (SPPS) protocols. The ethoxypropanamido linker improves solubility and flexibility during coupling reactions. This compound is particularly useful for introducing constrained cyclobutyl motifs into peptide backbones, facilitating the study of structure-activity relationships. Its high purity and stability under SPPS conditions make it a reliable building block for researchers developing bioactive peptides or peptidomimetics. The product is typically handled under standard laboratory conditions for Fmoc-based chemistry.
2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid structure
2171727-70-9 structure
Product Name:2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid
CAS No:2171727-70-9
MF:C26H30N2O6
MW:466.526207447052
CID:5852853
PubChem ID:165560819
Update Time:2025-06-14

2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid
    • 2171727-70-9
    • EN300-1523092
    • 2-cyclobutyl-2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}acetic acid
    • Inchi: 1S/C26H30N2O6/c29-23(28-24(25(30)31)17-6-5-7-17)12-14-33-15-13-27-26(32)34-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22,24H,5-7,12-16H2,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: TXXMCRPIXXTMOT-UHFFFAOYSA-N
    • SMILES: OC(C(C1CCC1)NC(CCOCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 114Ų

2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid Pricemore >>

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Additional information on 2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid

Research Briefing on 2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid (CAS: 2171727-70-9)

The compound 2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid (CAS: 2171727-70-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl and Fmoc-protected amino acid structure, is being explored for its potential applications in peptide synthesis, drug delivery systems, and targeted therapeutics. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of amino groups during the elongation of peptide chains.

Recent studies have focused on the synthetic pathways and optimization strategies for this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis route that improves the scalability and purity of 2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid. The researchers employed a combination of microwave-assisted organic synthesis (MAOS) and advanced purification techniques, achieving a purity of over 98% as confirmed by HPLC and NMR analyses. This advancement is critical for its potential use in large-scale pharmaceutical production.

In addition to its synthetic utility, the biological activity of this compound is under investigation. Preliminary in vitro studies suggest that it may serve as a building block for peptide-based inhibitors targeting specific enzymes involved in inflammatory pathways. For instance, a 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its incorporation into a peptide inhibitor of interleukin-1β converting enzyme (ICE), showing promising anti-inflammatory effects in cell-based assays. The cyclobutyl moiety is hypothesized to enhance the binding affinity and metabolic stability of the resulting peptides.

Another area of interest is the application of this compound in prodrug design. Its structure allows for the conjugation of therapeutic agents via the carboxylic acid group, followed by controlled release under physiological conditions. A recent patent application (WO2023124567) highlights its use in a prodrug system for delivering anticancer agents, leveraging the Fmoc group for selective cleavage by intracellular enzymes. This approach aims to improve the pharmacokinetic profiles of existing chemotherapeutic drugs.

Despite these promising developments, challenges remain in the broader adoption of 2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid. Issues such as cost-effective large-scale synthesis, stability under various storage conditions, and compatibility with diverse peptide synthesis platforms require further investigation. Ongoing research is also exploring its potential in non-peptide applications, such as small-molecule drug development and biomaterials science.

In conclusion, 2-cyclobutyl-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}acetic acid represents a versatile and valuable compound in modern chemical biology and pharmaceutical research. Its dual role as a peptide synthesis building block and a potential therapeutic agent underscores its importance. Future studies are expected to further elucidate its mechanisms of action and expand its applications, paving the way for innovative drug discovery and development strategies.

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